molecular formula C25H40ClN2O8PS B570238 L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- CAS No. 124600-31-3

L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-

Cat. No.: B570238
CAS No.: 124600-31-3
M. Wt: 595.085
InChI Key: YICKZSJGHDBTKH-FWNHFGBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- is a complex organic compound with a unique structure It is characterized by its octopyranoside backbone and various functional groups, including a chloro group, a pyrrolidinyl carbonyl amino group, and a phenylmethyl hydrogen phosphate group

Preparation Methods

The synthesis of L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- involves multiple steps. The synthetic route typically starts with the preparation of the octopyranoside backbone, followed by the introduction of the chloro group, the pyrrolidinyl carbonyl amino group, and the phenylmethyl hydrogen phosphate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving carbohydrate metabolism and enzyme interactions.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidinyl carbonyl amino group and the phenylmethyl hydrogen phosphate group play crucial roles in its biological activity. These functional groups allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- stands out due to its unique combination of functional groups. Similar compounds include other octopyranosides with different substituents, such as:

  • L-threo-alpha-D-galacto-Octopyranoside derivatives with different halogen groups.
  • Compounds with variations in the pyrrolidinyl carbonyl amino group.
  • Analogues with different phosphate groups.

Properties

CAS No.

124600-31-3

Molecular Formula

C25H40ClN2O8PS

Molecular Weight

595.085

IUPAC Name

benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate

InChI

InChI=1S/C25H40ClN2O8PS/c1-5-9-17-12-18(28(3)13-17)24(31)27-19(15(2)26)22-20(29)21(30)23(25(35-22)38-4)36-37(32,33)34-14-16-10-7-6-8-11-16/h6-8,10-11,15,17-23,25,29-30H,5,9,12-14H2,1-4H3,(H,27,31)(H,32,33)/t15-,17+,18-,19+,20+,21-,22+,23+,25+/m0/s1

InChI Key

YICKZSJGHDBTKH-FWNHFGBGSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OCC3=CC=CC=C3)O)O)C(C)Cl

Synonyms

L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6- [[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino ]-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.